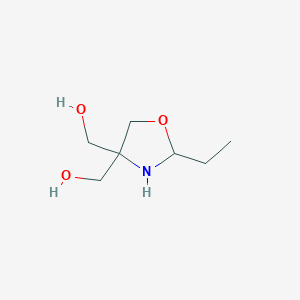
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of two hydroxymethyl groups attached to the oxazolidine ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of an amino alcohol with an aldehyde or ketone. One common method is the condensation of 2-aminoethanol with formaldehyde under acidic conditions, followed by cyclization to form the oxazolidine ring. The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino alcohols.
Substitution: Ethers or esters.
科学研究应用
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of (2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its ability to form stable complexes with metal ions. The oxazolidine ring can coordinate with metal ions through its nitrogen and oxygen atoms, leading to the formation of stable chelates. This property is particularly useful in the development of fluorescent probes for detecting metal ions in various environments .
相似化合物的比较
Similar Compounds
(2-Methyl-1,3-oxazolidine-4,4-diyl)dimethanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Phenyl-1,3-oxazolidine-4,4-diyl)dimethanol: Contains a phenyl group instead of an ethyl group.
(2-Isopropyl-1,3-oxazolidine-4,4-diyl)dimethanol: Contains an isopropyl group instead of an ethyl group.
Uniqueness
(2-Ethyl-1,3-oxazolidine-4,4-diyl)dimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, its ability to form stable complexes with metal ions makes it particularly valuable in applications such as fluorescent probes and metal ion detection .
属性
CAS 编号 |
88685-77-2 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.20 g/mol |
IUPAC 名称 |
[2-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C7H15NO3/c1-2-6-8-7(3-9,4-10)5-11-6/h6,8-10H,2-5H2,1H3 |
InChI 键 |
PLMJGQREJBVRBF-UHFFFAOYSA-N |
规范 SMILES |
CCC1NC(CO1)(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)


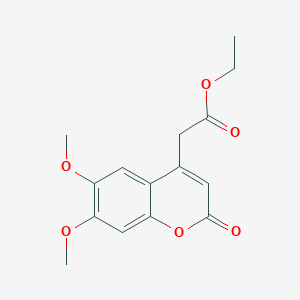
oxophosphanium](/img/structure/B14383937.png)

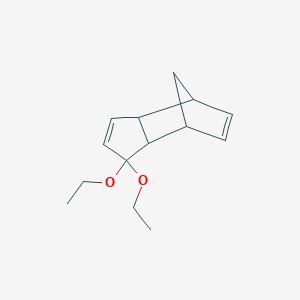
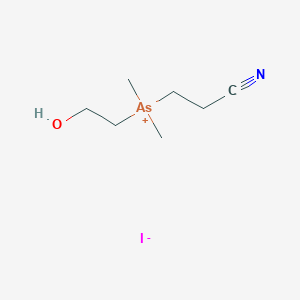
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
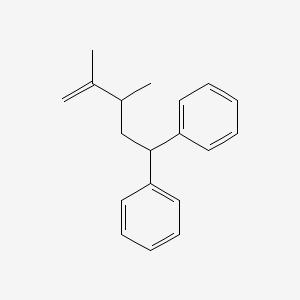
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
